Acetylthiocholine Chloride

Enzyme Kinetics Neurochemistry Biochemical Assay Development

Inconsistent AChE kinetics often stem from impure substrates or iodide interference. Acetylthiocholine chloride (CAS 6050-81-3) resolves these as the definitive Ellman assay substrate. • Higher affinity (Km = 150 µM) enables precise enzyme kinetics. • Chloride counterion eliminates iodide electroactive interference for biosensor applications. • ≥99% purity ensures reproducible HTS and diagnostic results. • Supplied as stable powder with validated -20°C long-term storage.

Molecular Formula C7H16ClNOS
Molecular Weight 197.73 g/mol
CAS No. 6050-81-3
Cat. No. B1361394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylthiocholine Chloride
CAS6050-81-3
Molecular FormulaC7H16ClNOS
Molecular Weight197.73 g/mol
Structural Identifiers
SMILESCC(=O)SCC[N+](C)(C)C.[Cl-]
InChIInChI=1S/C7H16NOS.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
InChIKeyGZYVLKKMMDFCKR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.4 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Acetylthiocholine Chloride Substrate for Cholinesterase Activity


Acetylthiocholine chloride is a quaternary ammonium thioester that functions as a pseudosubstrate for cholinesterase enzymes, specifically acetylcholinesterase (AChE, EC 3.1.1.7). It is the foundational reagent for the Ellman spectrophotometric assay, where its enzymatic hydrolysis yields thiocholine, which then reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a quantifiable yellow product measurable at 412 nm [1]. This compound is integral to a wide range of biochemical research, including neurobiology, toxicology, and drug discovery, serving as a critical tool for measuring enzyme kinetics, screening for inhibitors, and detecting exposure to neurotoxic agents [2].

Ellman spectrophotometric assay substrate for AChE activity determination
Supports enzyme kinetics, inhibitor screening, and neurotoxic agent detection workflows
Applicable to neurobiology, toxicology, and drug discovery research models

Why Acetylthiocholine Chloride Cannot Be Substituted


The term 'acetylthiocholine' refers to a family of reagents that, despite structural similarities, exhibit critical differences in enzymatic affinity, electrochemical behavior, and physical stability. These differences are not merely academic; they directly impact the accuracy, reproducibility, and feasibility of experimental results. For instance, substituting the chloride salt for the iodide salt introduces significant electrochemical interference in biosensor applications [1]. Similarly, replacing the acetyl ester with a butyryl group alters substrate specificity between AChE and butyrylcholinesterase (BChE), leading to grossly misrepresented enzyme activity in complex biological samples [2]. Therefore, selecting the specific compound, Acetylthiocholine Chloride, is a non-negotiable step for ensuring experimental validity and data integrity.

Salt Form
Iodide salt exhibits electroactive interference, generating false signals in amperometric biosensors and requiring high overpotentials.
Acyl Group
Butyrylthiocholine favors BChE over AChE, confounding erythrocyte AChE quantification in complex biological samples.

Acetylthiocholine Chloride Comparative Performance Evidence


Enzymatic Affinity vs. Acetylcholine

When selecting a substrate for human acetylcholinesterase (AChE) kinetic studies, acetylthiocholine chloride demonstrates a measurably higher affinity (lower Km) than the native neurotransmitter acetylcholine chloride. This difference is critical for experimental design and data interpretation, as it affects the substrate concentration required to achieve maximum velocity. [1]

Km Affinity
Head-to-head
150 ± 30 µM Acetylcholine Cl: 200 ± 20 µM
Supports lower substrate concentration study fit
Human erythrocyte AChE preparation
Enzyme Kinetics Neurochemistry Biochemical Assay Development

Electrochemical Interference vs. Iodide Salt

The choice of counter-ion (chloride vs. iodide) is a primary determinant of electrochemical biosensor performance. While the iodide salt may appear cost-effective, its inherent electroactivity creates significant analytical artifacts, necessitating careful optimization and potentially compromising sensitivity. The chloride salt avoids this fundamental interference. [1]

Electrochemical
Head-to-head
No counter-ion interference Iodide salt: Oxidation at >110 mV overpotential
Critical for amperometric biosensor reliability
Screen-printed electrode biosensor context
Biosensor Technology Electrochemistry Pesticide Detection

Substrate Selectivity vs. Butyrylthiocholine

In complex biological matrices like blood, which contains both AChE (primarily in erythrocytes) and BChE (primarily in plasma), the choice of substrate dictates which enzyme activity is predominantly measured. Acetylthiocholine and butyrylthiocholine exhibit inverse selectivity patterns across blood fractions. [1]

Substrate Selectivity
Head-to-head
Erythrocyte signal 1.87× higher Butyrylthiocholine: Plasma signal 0.65×
Preferred for erythrocyte AChE biomarker assays
Canine whole blood Ellman assay
Clinical Biochemistry Toxicology Veterinary Diagnostics

Long-Term Stability vs. Butyrylthiocholine

While butyrylthiocholine is noted for its superior stability across pH and temperature ranges [1], the storage profile of acetylthiocholine chloride is well-defined and can be reliably managed in a standard laboratory setting. Understanding its precise stability limits is essential for maintaining experimental consistency and preventing reagent degradation that could compromise assay results.

Storage Stability
Cross-study comparable
Powder: -20°C / 3 yr; Solution: -80°C / 6 mo
Supports defined inventory planning and QC
Butyrylthiocholine stability context not fully quantified
Reagent Management Laboratory Operations Reproducibility

Acetylthiocholine Chloride Key Applications


AChE Kinetics and Mechanism Studies

Researchers elucidating the kinetic mechanisms of human AChE should prioritize acetylthiocholine chloride due to its validated, higher affinity (Km = 150 ± 30 µM) compared to the native substrate acetylcholine (Km = 200 ± 20 µM) [1]. This 25% lower Km enables studies at lower, more precise substrate concentrations, which is particularly valuable for investigating phenomena like allosteric substrate inhibition and for accurately calculating kinetic parameters such as kcat/Km. This ensures the derived mechanistic insights are more representative of the enzyme's true behavior.

Interference-Free Amperometric Biosensors

Engineers and analytical chemists developing electrochemical biosensors for neurotoxin detection must procure acetylthiocholine chloride, not the iodide salt. The chloride form eliminates the electroactive interference from iodide ions, which otherwise demands high overpotentials (e.g., 560 mV on platinum electrodes) and reduces assay sensitivity [2]. Using the chloride salt allows for lower detection limits and more reliable quantification of cholinesterase inhibitors like organophosphorus pesticides, directly translating to superior sensor performance and commercial viability.

Diagnostic Assays for AChE Inhibition

Veterinary and clinical toxicology laboratories measuring erythrocyte AChE activity as a biomarker for organophosphate/carbamate exposure should exclusively use acetylthiocholine chloride. Evidence shows it yields a 1.87-fold higher signal in erythrocytes compared to butyrylthiocholine, which is instead favored by plasma BChE [3]. This substrate specificity is essential for generating accurate diagnostic data, preventing the misclassification of patient samples that would occur if a less selective substrate were used.

High-Throughput Screening for AChE Inhibitor Discovery

In drug discovery programs targeting AChE for Alzheimer's disease, myasthenia gravis, or pesticide development, the robustness and reproducibility of the Ellman assay hinge on substrate purity and stability. Sourcing acetylthiocholine chloride with a verified purity of ≥99% (TLC/HPLC) and adhering to its defined storage protocol (-20°C powder, 3-year shelf life) ensures that large-scale HTS campaigns produce consistent and comparable data across multiple assay plates and over extended periods. This minimizes false hits and maximizes the efficiency of lead identification efforts.

Application
Selection Property
Validation Focus
AChE kinetics and mechanism studies
Reported favorable Km profile
Substrate affinity and allosteric inhibition modeling
Amperometric biosensor development
Electrochemically inert chloride counter-ion
Overpotential control and signal integrity
Erythrocyte AChE biomarker assays
AChE-selective substrate profile
Erythrocyte-specific quantification in complex matrices
High-throughput AChE inhibitor screening
Verified high purity and defined stability
Lot-to-lot consistency and long-term assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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